4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a fluorine atom at the 4-position and a pyrrolo[2,3-c]pyridin-2(3H)-one core structure
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one interacts with various biomolecules, particularly the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the FGFR signaling pathway. This pathway is involved in signal transduction processes that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against FGFRs suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with FGFRs, it may influence metabolic flux or metabolite levels .
Subcellular Localization
Given its interaction with FGFRs, it may be localized to specific compartments or organelles where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves a multi-step process. One common method starts with the chlorination of a precursor compound, followed by condensation and reductive cyclization. For example, the synthesis may begin with the chlorination of 3-bromo-2-chloro-4-methyl-5-nitropyridine using phosphorus oxychloride (POCl3) at elevated temperatures. The resulting intermediate is then subjected to condensation with dimethylformamide dimethyl acetal (DMF-DMA) and subsequent reductive cyclization using iron and acetic acid (AcOH) to form the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Biology: In biological studies, the compound has been used to inhibit the proliferation of cancer cells and induce apoptosis.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the fluorine atom and the pyridine ring fusion.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have been studied for their potential as FGFR inhibitors and exhibit similar biological activities.
Uniqueness
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom at the 4-position. This structural feature contributes to its distinct electronic properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMRSFTRRCISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222811 | |
Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-68-9 | |
Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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